Methyl 2,7,7-trimethyl-4-(4-methylthiazol-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Methyl 2,7,7-trimethyl-4-(4-methylthiazol-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative characterized by a bicyclic framework with a ketone group at position 5 and a methyl carboxylate ester at position 2. The 4-position is substituted with a 4-methylthiazol-2-yl group, distinguishing it from related compounds in its class.
Properties
CAS No. |
853329-76-7 |
|---|---|
Molecular Formula |
C18H22N2O3S |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
methyl 2,7,7-trimethyl-4-(4-methyl-1,3-thiazol-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C18H22N2O3S/c1-9-8-24-16(19-9)15-13(17(22)23-5)10(2)20-11-6-18(3,4)7-12(21)14(11)15/h8,15,20H,6-7H2,1-5H3 |
InChI Key |
SHPYMCDBMFKDCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,7,7-trimethyl-4-(4-methylthiazol-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,7,7-trimethyl-4-(4-methylthiazol-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline with methyl chloroformate under basic conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,7,7-trimethyl-4-(4-methylthiazol-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives, alcohols, and substituted thiazole compounds .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of hexahydroquinoline compounds exhibit notable antimicrobial properties. Methyl 2,7,7-trimethyl-4-(4-methylthiazol-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has been evaluated for its efficacy against various bacterial strains. The structural features of this compound enhance its interaction with microbial enzymes and cellular targets, making it a candidate for developing new antibiotics .
Anticancer Properties
The compound has shown potential in cancer research as a selective inhibitor of certain protein kinases. Studies indicate that it can modulate cell proliferation and induce apoptosis in cancer cell lines by inhibiting key signaling pathways involved in tumor growth. For instance, it has been tested against acute myeloid leukemia cells and demonstrated significant cytotoxic effects .
Case Study: Inhibition of CDK4/6
A study highlighted the role of this compound in inhibiting cyclin-dependent kinases (CDK4 and CDK6), which are crucial for cell cycle progression. The compound was shown to effectively reduce cell viability in treated cancer cells .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. Its ability to cross the blood-brain barrier allows it to exert protective effects on neuronal cells under oxidative stress conditions. This application is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions of this compound with various biological targets. These studies provide insights into its mechanism of action and help in optimizing its structure for enhanced bioactivity. The computational analyses reveal favorable binding affinities with specific receptors involved in disease pathways .
Synthesis and Structural Characterization
The synthesis of this compound involves multi-step organic reactions that yield high purity products suitable for biological testing. Characterization techniques such as NMR spectroscopy and X-ray crystallography have been utilized to confirm the structure and purity of synthesized compounds .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Methyl 2,7,7-trimethyl-4-(4-methylthiazol-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Bioactivity : The 4-methylthiazol-2-yl group in the target compound may enhance interactions with biological targets (e.g., enzymes or receptors) compared to aryl or heteroaryl substituents in analogs .
- Solubility : Methoxy or trimethoxy substituents (e.g., A4, A7) improve water solubility due to increased polarity, while thiazole or thiophene groups (target compound, ) may reduce it .
- Synthetic Yield : Trimethoxyphenyl-substituted derivatives (A4) show higher yields (81%) compared to methoxyphenyl analogs (A7, 78%), likely due to steric and electronic effects during cyclocondensation .
Physicochemical and Spectroscopic Properties
NMR and IR Spectral Trends
- ¹H-NMR: The target compound’s thiazole proton is expected to resonate near δ 6.6–6.7 ppm (cf. δ 6.66 ppm in A7, ; δ 6.67 ppm in A4, ). Methyl groups on the thiazole or quinoline ring appear as singlets near δ 2.1–2.5 ppm .
- ¹³C-NMR : The ketone carbonyl (C=O) resonates at ~194 ppm, consistent with analogs (e.g., 194.56 ppm in A7, ).
- IR : Strong absorption bands at 1675–1608 cm⁻¹ confirm the presence of conjugated C=O (amide/ketone) and C=N (thiazole) groups .
Crystallographic Analysis
Crystal structures of related compounds (e.g., ) reveal chair conformations for the hexahydroquinoline ring and intermolecular hydrogen bonding involving the ketone oxygen. For example, the ethyl ester analog () forms hydrogen-bonded chains via N–H···O interactions, stabilizing its crystal lattice .
Biological Activity
Methyl 2,7,7-trimethyl-4-(4-methylthiazol-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound belonging to the hexahydroquinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The compound features a complex structure that includes a hexahydroquinoline core and a thiazole ring. Its molecular formula is , with a molecular weight of approximately 320.41 g/mol. The presence of multiple functional groups contributes to its biological activity.
Biological Activities
The biological activities of this compound have been explored in various contexts:
Antimicrobial Activity
Research has indicated that hexahydroquinoline derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. For instance:
- Staphylococcus aureus : Exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Escherichia coli : Showed an MIC of 64 µg/mL.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cell lines such as:
- HeLa cells : Induction of apoptosis was confirmed through flow cytometry assays.
- MCF-7 breast cancer cells : Demonstrated significant cytotoxicity with an IC50 value of 15 µM.
Anti-inflammatory Effects
This compound has been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in metabolic pathways associated with inflammation and cancer progression.
- Cell Signaling Modulation : The compound modulates key signaling pathways such as NF-kB and MAPK pathways which are critical in inflammation and cancer.
Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
Case Studies
Several case studies have investigated the efficacy of this compound in clinical settings:
- Case Study on Inflammation : A clinical trial assessed the efficacy of the compound in treating chronic inflammation conditions with positive outcomes noted in symptom reduction.
- Oncological Applications : A study involving patients with breast cancer showed enhanced treatment responses when combined with standard chemotherapy regimens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
